molecular formula C17H17N3O2 B2742533 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea CAS No. 899947-00-3

1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2742533
CAS No.: 899947-00-3
M. Wt: 295.342
InChI Key: CNYPODAALLXGLE-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an ethoxyphenyl group and an indolyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 4-ethoxyaniline with isocyanates or carbamates. One common method involves the use of 4-ethoxyaniline and 1H-indole-3-carboxylic acid, which are reacted under specific conditions to form the desired urea derivative. The reaction is often carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-(1H-indol-3-yl)urea
  • 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea
  • 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea

Uniqueness

1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-22-13-9-7-12(8-10-13)19-17(21)20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYPODAALLXGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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